molecular formula C11H15BrO B13514822 1-(3-Bromopropyl)-4-ethoxybenzene

1-(3-Bromopropyl)-4-ethoxybenzene

Cat. No.: B13514822
M. Wt: 243.14 g/mol
InChI Key: MLBHHIRNFOAWMZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-ethoxybenzene followed by a nucleophilic substitution reaction with 3-bromopropanol. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-(3-propyl)-4-ethoxybenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzene derivatives.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Propyl-substituted benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-(3-Bromopropyl)-4-methoxybenzene
  • 1-(3-Bromopropyl)-4-chlorobenzene
  • 1-(3-Bromopropyl)-4-fluorobenzene

Comparison: 1-(3-Bromopropyl)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can undergo various chemical transformations. This makes it more versatile compared to its methoxy, chloro, and fluoro analogs, which have different reactivity profiles.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromopropyl)-4-ethoxybenzene

InChI

InChI=1S/C11H15BrO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

MLBHHIRNFOAWMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCCBr

Origin of Product

United States

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